molecular formula C16H31N3O3 B14795492 tert-butyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate

tert-butyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate

Cat. No.: B14795492
M. Wt: 313.44 g/mol
InChI Key: DOVPZTAIJAVTKW-UHFFFAOYSA-N
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Description

tert-butyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminopropanoyl group, and a cyclohexyl ring. Its multifaceted nature makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or molecular targets .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and makes it a versatile tool in scientific research .

Properties

Molecular Formula

C16H31N3O3

Molecular Weight

313.44 g/mol

IUPAC Name

tert-butyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate

InChI

InChI=1S/C16H31N3O3/c1-6-19(14(20)11(2)17)13-10-8-7-9-12(13)18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21)

InChI Key

DOVPZTAIJAVTKW-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1NC(=O)OC(C)(C)C)C(=O)C(C)N

Origin of Product

United States

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